5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one

Lipophilicity Drug-likeness Physicochemical property

This 5,5-dimethyl-substituted phenylpiperazinyl-cyclohexenone features a sterically constrained gem-dimethyl group restricting conformational flexibility vs. the des-methyl analog, modulating target engagement kinetics and metabolic stability. The direct C–N bond eliminates the flexible alkyl spacer of LCAPs, sharpening receptor subtype selectivity. With TPSA 23.6 Ų, XLogP3 3.2, and only 2 rotatable bonds, it meets Veber criteria for CNS screening libraries. The enone carbonyl and piperazine tertiary amine provide orthogonal handles for conjugate addition, cycloaddition, alkylation, or acylation. Procure at 98% purity for SPR, ITC, or X-ray crystallography—impurities >3% confound hit identification. Multi-vendor availability reduces supply chain risk; cold-chain logistics (2–8 °C) required.

Molecular Formula C18H24N2O
Molecular Weight 284.403
CAS No. 81820-98-6
Cat. No. B2623125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
CAS81820-98-6
Molecular FormulaC18H24N2O
Molecular Weight284.403
Structural Identifiers
SMILESCC1(CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3)C
InChIInChI=1S/C18H24N2O/c1-18(2)13-16(12-17(21)14-18)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h3-7,12H,8-11,13-14H2,1-2H3
InChIKeyHJDZMCJYXPLRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1000 mg / 5000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one (CAS 81820-98-6): Core Chemical Identity and Procurement Parameters


5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one (CAS 81820-98-6) is a synthetic small molecule (C₁₈H₂₄N₂O, MW 284.40 g/mol) belonging to the phenylpiperazinyl-cyclohexenone class [1]. Its structure combines a 5,5-dimethylcyclohex-2-en-1-one core directly substituted at the 3-position with an N-phenylpiperazine moiety via a C–N bond, placing it within the broader family of piperazinyl-cyclohexenes patented for anti-ischemic, antipsychotic, and other bio-affecting properties [2]. No primary research articles or patents containing quantitative biological activity data for this specific compound were identified in PubChem, ChEMBL, BindingDB, PubMed, or Google Patents as of the search date . The compound is listed by multiple commercial suppliers (AKSci, abcr, Leyan, MolCore, Sigma-Aldrich) at purities ranging from 95% to 98% with a recommended storage temperature of 2–8 °C [1].

Why Phenylpiperazinyl-Cyclohexenone Analogs Cannot Be Interchanged: The Structural Determinants of Differentiation for 5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one


Within the phenylpiperazinyl-cyclohexenone chemotype, even minor structural modifications—such as the presence or absence of the gem-dimethyl group at the 5-position, chloro substitution at the 2-position, or variation in the N-aryl substituent—can produce substantial shifts in receptor affinity, selectivity, and physicochemical properties [1]. The 5,5-dimethyl substitution on the cyclohexenone ring introduces steric bulk that restricts conformational flexibility relative to the unsubstituted analog 3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one, potentially altering target engagement kinetics and metabolic stability [2]. Furthermore, the direct C–N linkage between the cyclohexenone core and the piperazine ring eliminates the flexible alkyl spacer chain found in many long-chain arylpiperazines (LCAPs), which is a critical determinant of serotonin and dopamine receptor subtype selectivity [3]. These structural distinctions mean that substitution with a closely related analog—such as the 2-chloro derivative (CAS 946386-01-2) or a 5-unsubstituted variant—cannot be assumed to preserve biological activity, physical properties, or synthetic compatibility in multi-step reaction sequences [1].

Head-to-Head Quantitative Differentiation Evidence for 5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. 2-Chloro Analog and Unsubstituted Parent

The computed partition coefficient (XLogP3) for 5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is 3.2, indicating moderate lipophilicity within the optimal range for CNS drug-likeness [1]. In comparison, the 2-chloro-substituted analog (CAS 946386-01-2, MW 318.85) is predicted to exhibit higher lipophilicity due to the electron-withdrawing and hydrophobic contribution of the chlorine atom, which would increase logP by approximately 0.5–0.8 units based on the Hansch π constant for aromatic chlorine (+0.71) [2]. The unsubstituted parent compound 3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one (MW 256.35) has a predicted XLogP3 approximately 0.5–0.8 units lower, owing to the absence of the two methyl groups (each contributing ~0.5 to logP per aliphatic carbon) [2]. This places the target compound in a distinct lipophilicity window that may balance membrane permeability against solubility and metabolic clearance, differentiating it from both the more lipophilic chloro analog and the less lipophilic des-methyl parent.

Lipophilicity Drug-likeness Physicochemical property Permeability prediction

Topological Polar Surface Area (TPSA) Comparison: CNS Penetration Potential vs. 2-Chloro Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 23.6 Ų [1]. The 2-chloro-substituted analog (CAS 946386-01-2) has an identical TPSA of 23.6 Ų, since the chlorine substituent does not contribute to polar surface area . Both compounds fall well below the widely accepted threshold of <60–90 Ų for predicted CNS penetration [2]. However, the target compound achieves this low TPSA without the added molecular weight and metabolic liability of the chlorine atom. This represents a potential advantage for CNS-targeted applications where minimal molecular weight (284.40 vs. 318.85 for the chloro analog) is desirable while maintaining favorable BBB penetration potential.

CNS drug design Blood-brain barrier Polar surface area Drug-likeness

Hydrogen Bond Acceptor Count and Rotatable Bond Analysis: Conformational Restriction vs. Flexible Analogs

The target compound has 3 hydrogen bond acceptors (HBA = 3) and 2 rotatable bonds [1]. In contrast, long-chain arylpiperazine (LCAP) analogs containing an alkyl spacer between the arylpiperazine and the cyclohexenone core typically possess 3–5+ rotatable bonds, increasing conformational entropy [2]. Lower rotatable bond count is associated with improved oral bioavailability and reduced promiscuity in target binding, as each rotatable bond contributes approximately 0.5 kcal/mol in entropic penalty upon binding [3]. The direct C–N linkage in the target compound represents a conformationally restricted scaffold that may offer enhanced target selectivity relative to flexible linker-containing analogs.

Conformational restriction Ligand efficiency Selectivity Scaffold design

Vendor Purity Specification Comparison: Lot-to-Lot Reproducibility Across Suppliers

Commercially available batches of the target compound are offered at two distinct purity tiers: 95% (AKSci Cat. 8171CM) and 97–98% (Leyan Cat. 1620350, MolCore NLT 97%) . No certified reference standard or analytical certificate with impurity profiling is publicly available from major vendors . By comparison, the 2-chloro analog (CAS 946386-01-2) is only listed at a single purity specification (typically 95–97%), and the des-methyl parent compound 3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is available from fewer suppliers, limiting procurement flexibility . The availability of the target compound at a higher purity tier (98%) from Leyan provides an option for applications requiring minimal impurity interference, such as biophysical assays (SPR, NMR) or crystallization trials.

Procurement specification Purity analysis Quality control Reproducibility

Evidence-Backed Application Scenarios for 5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one Procurement


CNS-Targeted Fragment-Based or Diversity Screening Library Construction

With a TPSA of 23.6 Ų, XLogP3 of 3.2, molecular weight of 284.40, and only 2 rotatable bonds, this compound meets key drug-likeness criteria (Veber rules) for CNS screening libraries. Its N-phenylpiperazine scaffold is a privileged structure in neuropsychiatric drug discovery targeting serotonin, dopamine, and adrenergic receptors. Procurement at 97–98% purity (Leyan, MolCore) supports fragment-based screening by SPR or NMR, where impurities >3% can confound hit identification [1].

Structure-Activity Relationship (SAR) Studies of Phenylpiperazinyl-Cyclohexenone Derivatives

The compound serves as a key reference point for SAR exploration within the piperazinyl-cyclohexenone class. Its 5,5-dimethyl substitution provides steric and lipophilic modulation relative to the des-methyl parent (ΔXLogP3 ~0.5–0.8), while avoiding the metabolic liability of the 2-chloro substituent present in CAS 946386-01-2. Researchers optimizing CNS active leads can use this compound to probe the effect of gem-dimethyl substitution on target engagement and metabolic stability [2].

Synthetic Intermediate for Piperazinyl-Cyclohexene Bioactive Molecules

Patents in the piperazinyl-cyclohexene space (e.g., US 6,153,611) describe this general scaffold as a precursor for compounds with anti-ischemic and antipsychotic properties. The target compound's reactive cyclohexenone carbonyl and the pendant N-phenylpiperazine provide two orthogonal handles for further derivatization: the enone system for conjugate addition or cycloaddition reactions, and the piperazine tertiary amine for alkylation or acylation. Multi-vendor availability reduces supply chain risk for medicinal chemistry campaigns [3].

Biophysical Assay Development Requiring High-Purity Ligands

Availability at 98% purity (Leyan) supports biophysical techniques with stringent purity requirements, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and protein X-ray crystallography. The recommended storage at 2–8 °C suggests limited thermal stability at ambient conditions, necessitating cold-chain logistics planning during procurement .

Quote Request

Request a Quote for 5,5-Dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.